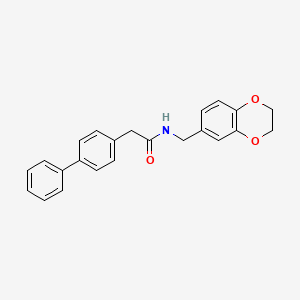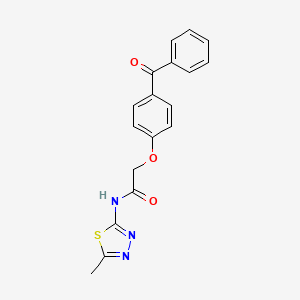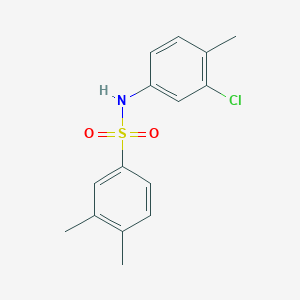
N-methyl-3-(4-phenylphenoxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-(4-phenylphenoxy)propan-1-amine, also known as MPPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPP belongs to the class of amphetamines and has been found to exhibit significant properties that make it an attractive candidate for further study.
Wirkmechanismus
N-methyl-3-(4-phenylphenoxy)propan-1-amine acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, which can result in increased dopamine signaling in the brain.
Biochemical and Physiological Effects:
N-methyl-3-(4-phenylphenoxy)propan-1-amine has been found to have significant effects on the biochemical and physiological processes in the brain. It has been shown to increase the release of dopamine, which can lead to increased motivation, improved mood, and enhanced cognitive function. N-methyl-3-(4-phenylphenoxy)propan-1-amine has also been found to increase the release of norepinephrine and serotonin, which are neurotransmitters that play important roles in regulating mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-3-(4-phenylphenoxy)propan-1-amine has several advantages for use in lab experiments. It is a potent dopamine reuptake inhibitor, which makes it an attractive candidate for studying the effects of dopamine on behavior and cognition. However, N-methyl-3-(4-phenylphenoxy)propan-1-amine is also a controlled substance, which makes it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-methyl-3-(4-phenylphenoxy)propan-1-amine. One area of interest is the potential therapeutic applications of N-methyl-3-(4-phenylphenoxy)propan-1-amine for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder. Another area of interest is the development of new compounds that are structurally similar to N-methyl-3-(4-phenylphenoxy)propan-1-amine but have improved pharmacological properties. Finally, further research is needed to better understand the mechanism of action of N-methyl-3-(4-phenylphenoxy)propan-1-amine and its effects on the brain.
Synthesemethoden
N-methyl-3-(4-phenylphenoxy)propan-1-amine can be synthesized using a multistep process that involves the reaction of 4-bromophenyl-2-nitrobenzene with magnesium to form a Grignard reagent. This reagent is then reacted with N-methyl-3-bromopropiophenone to form N-methyl-3-(4-phenylphenoxy)propan-1-amine.
Wissenschaftliche Forschungsanwendungen
N-methyl-3-(4-phenylphenoxy)propan-1-amine has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant properties that make it a promising candidate for the treatment of various neurological disorders. N-methyl-3-(4-phenylphenoxy)propan-1-amine has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that plays a critical role in regulating mood, motivation, and reward.
Eigenschaften
IUPAC Name |
N-methyl-3-(4-phenylphenoxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-17-12-5-13-18-16-10-8-15(9-11-16)14-6-3-2-4-7-14/h2-4,6-11,17H,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOGDIOGBCTGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(4-phenylphenoxy)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)

![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)
![Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479991.png)

![2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7480006.png)



![Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480037.png)
